N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine
Overview
Description
N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine is an organic compound with the molecular formula C11H15Br2N It is characterized by the presence of two bromine atoms and a benzyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine typically involves the bromination of N-benzyl-N-(2-hydroxyethyl)ethanamine. The reaction proceeds as follows:
Starting Material: N-benzyl-N-(2-hydroxyethyl)ethanamine.
Reagent: Bromine (Br2).
Solvent: Dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is carried out at room temperature with continuous stirring until the bromination is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (S-).
Elimination: The compound can undergo elimination reactions to form alkenes.
Oxidation: The ethanamine moiety can be oxidized to form corresponding amides or nitriles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine.
Elimination: N-benzyl-2-ethylideneethanamine.
Oxidation: N-benzyl-2-bromo-N-(2-bromoethyl)acetamide.
Scientific Research Applications
N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine involves its interaction with nucleophilic sites in biological molecules. The bromine atoms act as leaving groups, facilitating the formation of covalent bonds with nucleophiles. This interaction can inhibit enzyme activity or alter the function of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine: Similar structure but with chlorine atoms instead of bromine.
N-benzyl-2-iodo-N-(2-iodoethyl)ethanamine: Similar structure but with iodine atoms instead of bromine.
N-benzyl-2-fluoro-N-(2-fluoroethyl)ethanamine: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br2N/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCFCCNGOFVBDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCBr)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179229 | |
Record name | Benzenemethanamine, N,N-bis(2-bromoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24468-88-0 | |
Record name | Benzenemethanamine, N,N-bis(2-bromoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024468880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, N,N-bis(2-bromoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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